(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
Description
The compound "(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone" is a heterocyclic hybrid molecule featuring three distinct structural motifs:
- Piperidine ring: A six-membered nitrogen-containing heterocycle that enhances solubility and bioavailability.
- 2-Phenyl-2H-1,2,3-triazole methanone: A triazole moiety linked via a ketone bridge, often associated with bioactivity in antimicrobial and anticancer agents .
The sulfone group in the benzo[c]thiadiazole dioxide core may enhance metabolic stability compared to non-oxidized thiadiazole analogs .
Properties
IUPAC Name |
[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O3S/c1-24-19-9-5-6-10-20(19)26(31(24,29)30)16-11-13-25(14-12-16)21(28)18-15-22-27(23-18)17-7-3-2-4-8-17/h2-10,15-16H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASQNEHDOQKUNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=NN(N=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Thiadiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Piperidine Moiety : Commonly found in many bioactive compounds, contributing to the overall pharmacological profile.
- Triazole Ring : Associated with various therapeutic effects, including antifungal and anticancer activities.
The molecular formula is with a molecular weight of approximately g/mol. Its unique combination of functional groups enhances its reactivity and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that derivatives of thiadiazole exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Compounds containing thiadiazole moieties have shown effectiveness against various Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhances this activity .
Anticancer Activity
The triazole component is particularly noteworthy for its anticancer properties. Studies have demonstrated that similar compounds can inhibit cancer cell proliferation through various mechanisms, including:
- Induction of Apoptosis : Certain derivatives activate apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Compounds can interfere with cell cycle progression, leading to reduced tumor growth .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism or signaling pathways.
- Interaction with DNA/RNA : Some studies suggest that compounds with similar structures can intercalate into nucleic acids, disrupting replication and transcription processes.
- Receptor Modulation : The piperidine ring may interact with various receptors in the body, modulating their activity and influencing physiological responses .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several classes of heterocycles, as outlined below:
Table 1: Comparative Bioactivity of Structural Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
